molecular formula C15H16N4OS B10871375 N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide

N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide

Cat. No.: B10871375
M. Wt: 300.4 g/mol
InChI Key: BEFNYKMKVJLESI-UHFFFAOYSA-N
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Description

pyridine-3-ylmethylcarbamothioylaminophenylacetamide , is a chemical compound with an intriguing structure. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One of the reported methods is the reaction between 4-(pyridin-3-ylmethyl)carbamothioyl chloride and 4-aminophenylacetic acid . The reaction proceeds under appropriate conditions to yield N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide .

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights into its preparation.

Chemical Reactions Analysis

Reactivity:: N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.

    Substitution: Various halogens (e.g., chlorine, bromine) can be employed.

Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to corresponding amines.

Scientific Research Applications

N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide has diverse applications:

    Chemistry: It serves as a versatile building block for designing novel molecules.

    Biology: Researchers explore its interactions with biomolecules.

    Medicine: Investigations focus on its potential as an anticancer agent.

    Industry: Its unique structure may find applications in materials science.

Mechanism of Action

The compound likely exerts its effects through interactions with cellular targets. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

N-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]acetamide

InChI

InChI=1S/C15H16N4OS/c1-11(20)18-13-4-6-14(7-5-13)19-15(21)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21)

InChI Key

BEFNYKMKVJLESI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

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